Cas no 1704417-81-1 (4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine)

4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine
- EN300-1830504
- 1704417-81-1
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- Inchi: 1S/C8H13N3/c1-7(9)3-4-8-5-6-10-11(8)2/h3-7H,9H2,1-2H3/b4-3+
- InChI Key: QIWOOKGPVPWSEJ-ONEGZZNKSA-N
- SMILES: N1(C)C(=CC=N1)/C=C/C(C)N
Computed Properties
- Exact Mass: 151.110947427g/mol
- Monoisotopic Mass: 151.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 43.8Ų
4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830504-0.5g |
4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine |
1704417-81-1 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1830504-10.0g |
4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine |
1704417-81-1 | 10g |
$6512.0 | 2023-06-03 | ||
Enamine | EN300-1830504-1g |
4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine |
1704417-81-1 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1830504-10g |
4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine |
1704417-81-1 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1830504-2.5g |
4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine |
1704417-81-1 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1830504-5g |
4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine |
1704417-81-1 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1830504-0.05g |
4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine |
1704417-81-1 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1830504-0.25g |
4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine |
1704417-81-1 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1830504-1.0g |
4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine |
1704417-81-1 | 1g |
$1515.0 | 2023-06-03 | ||
Enamine | EN300-1830504-5.0g |
4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine |
1704417-81-1 | 5g |
$4391.0 | 2023-06-03 |
4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine Related Literature
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on 4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine
Comprehensive Overview of 4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine (CAS No. 1704417-81-1)
4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine (CAS No. 1704417-81-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a pyrazole ring, a five-membered heterocycle with two nitrogen atoms, which is known for its versatility in drug design. The presence of the but-3-en-2-amine moiety further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for pyrazole derivatives has surged, driven by their applications in developing kinase inhibitors and anti-inflammatory agents. Researchers are particularly interested in 4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine due to its potential role in modulating biological pathways. For instance, its structural similarity to known pharmacophores has led to investigations into its efficacy in treating metabolic disorders and neurodegenerative diseases.
The synthesis of CAS No. 1704417-81-1 typically involves multi-step organic reactions, including cross-coupling and amination processes. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and purity. These innovations align with the growing trend toward green chemistry, as industries seek sustainable methods to reduce waste and energy consumption.
From an industrial perspective, 4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine is often utilized as a building block for more complex molecules. Its compatibility with high-throughput screening platforms makes it a favorite among medicinal chemists. Additionally, its logP and solubility profiles are frequently optimized to enhance bioavailability, a critical factor in drug development.
Recent discussions in scientific forums have highlighted the compound's potential in crop protection. Agrochemical companies are exploring its derivatives as pesticide alternatives, leveraging its ability to interfere with pest-specific enzymes. This application resonates with the global push for eco-friendly solutions in agriculture, addressing concerns about chemical residues and biodiversity loss.
Analytical characterization of 1704417-81-1 relies on techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure compliance with stringent regulatory standards, particularly in pharmaceuticals. The compound's stability under various pH conditions is also a key focus, as it determines shelf-life and formulation strategies.
In conclusion, 4-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-amine represents a nexus of innovation across multiple disciplines. Its adaptability in drug discovery, material science, and sustainable agriculture underscores its importance. As research progresses, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and industry.
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